Diisooctyl 3,3'-dithiodipropionate
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Overview
Description
Diisooctyl 3,3’-dithiodipropionate is an organic compound with the chemical formula C22H42O4S2. It is a diester of 3,3’-dithiodipropionic acid and isooctanol. This compound is known for its antioxidant properties and is used in various industrial applications to prevent the degradation of materials due to oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisooctyl 3,3’-dithiodipropionate can be synthesized through the esterification of 3,3’-dithiodipropionic acid with isooctanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of diisooctyl 3,3’-dithiodipropionate involves the continuous esterification of 3,3’-dithiodipropionic acid with isooctanol in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure diester .
Chemical Reactions Analysis
Types of Reactions
Diisooctyl 3,3’-dithiodipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted esters.
Scientific Research Applications
Diisooctyl 3,3’-dithiodipropionate has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in drug formulations to enhance the stability of active pharmaceutical ingredients.
Mechanism of Action
The antioxidant properties of diisooctyl 3,3’-dithiodipropionate are attributed to its ability to scavenge free radicals and reactive oxygen species. The compound donates electrons to neutralize these reactive species, thereby preventing oxidative damage to materials and biological systems. The molecular targets include free radicals and reactive oxygen species, and the pathways involved are primarily related to redox reactions .
Comparison with Similar Compounds
Similar Compounds
Didodecyl 3,3’-thiodipropionate: Another diester of 3,3’-dithiodipropionic acid, but with dodecyl alcohol instead of isooctanol.
Diethyl 3,3’-dithiodipropionate: A similar compound with ethyl groups instead of isooctyl groups.
Uniqueness
Diisooctyl 3,3’-dithiodipropionate is unique due to its specific antioxidant properties and its effectiveness in various industrial applications. Its branched isooctyl groups provide better solubility and compatibility with different materials compared to linear alkyl groups in similar compounds .
Properties
CAS No. |
33881-78-6 |
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Molecular Formula |
C22H42O4S2 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
6-methylheptyl 3-[[3-(6-methylheptoxy)-3-oxopropyl]disulfanyl]propanoate |
InChI |
InChI=1S/C22H42O4S2/c1-19(2)11-7-5-9-15-25-21(23)13-17-27-28-18-14-22(24)26-16-10-6-8-12-20(3)4/h19-20H,5-18H2,1-4H3 |
InChI Key |
LIZUJZXUWGTFLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOC(=O)CCSSCCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
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